molecular formula C8H6F2O2 B2850895 1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one CAS No. 1250656-10-0

1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one

Cat. No.: B2850895
CAS No.: 1250656-10-0
M. Wt: 172.131
InChI Key: BCVRWMGPLHANSR-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and a hydroxyl group attached to an ethanone structure

Scientific Research Applications

1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to introduce the hydroxyl group. One common method is the reduction of 2,6-difluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or other advanced reduction techniques. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be further reduced to form alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Formation of 2,6-difluorobenzaldehyde or 2,6-difluorobenzoic acid.

    Reduction: Formation of 1-(2,6-difluorophenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzaldehyde: A precursor in the synthesis of 1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one.

    1-(2,6-Difluorophenyl)ethanol: A reduced form of the compound with similar structural features.

    2,6-Difluoroacetophenone: Another fluorinated aromatic compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both hydroxyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

1-(2,6-difluorophenyl)-2-hydroxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVRWMGPLHANSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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